molecular formula C20H30O4 B1249497 5-oxo-12-HETE

5-oxo-12-HETE

Cat. No.: B1249497
M. Wt: 334.4 g/mol
InChI Key: MLZJFLKEKVDNAZ-XPKTZJOPSA-N
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Description

5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid, commonly known as 5-oxo-12-HETE, is a metabolite of arachidonic acid. It is a potent proinflammatory compound produced by the oxidation of 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid (5S-HETE) by the enzyme 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH). This compound plays a significant role in various biological processes, including inflammation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid is synthesized from arachidonic acid through a series of enzymatic reactions. The primary pathway involves the oxidation of 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid by 5-Hydroxyeicosanoid Dehydrogenase in the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADP+). This reaction is favored under conditions of oxidative stress and activation of the respiratory burst in phagocytic cells .

Industrial Production Methods: Industrial production of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion to 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid and subsequent oxidation to 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid. The process requires careful control of reaction conditions to ensure high yield and purity .

Mechanism of Action

The biological actions of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid are mediated through the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes, and various cancer cell lines. The binding of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid to the OXE receptor activates various second messenger pathways, leading to the release of inflammatory mediators and promoting cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid is unique due to its potent proinflammatory properties and its role in promoting the survival and proliferation of cancer cells. Its selective action on the OXE receptor distinguishes it from other eicosanoids .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(6E,8Z,10E,12S,14Z)-12-hydroxy-5-oxoicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-/m0/s1

InChI Key

MLZJFLKEKVDNAZ-XPKTZJOPSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\C(=O)CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(=O)CCCC(=O)O)O

Synonyms

5-oxo-12-HETE
5-oxo-12-hydroxy-6,8,11,13-eicosatetraenoic acid
8-tarns-5-oxo-12-HETE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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